Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate
Description
This compound is a chiral carbamate derivative featuring a benzo[b][1,4]oxazepine core substituted with a bromine atom at position 7, a ketone group at position 4, and a tert-butyl carbamate group at the stereogenic 3-position (S-configuration). Its molecular formula is C₁₅H₁₇BrN₂O₄, with a molecular weight of 369.22 g/mol (estimated). The bromine substituent enhances electrophilicity and influences binding interactions in medicinal chemistry contexts, while the tert-butyl group improves metabolic stability .
Structurally, it belongs to the 1,4-oxazepine class, a seven-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is prevalent in kinase inhibitors, particularly RIP1 (receptor-interacting serine/threonine-protein kinase 1), which is implicated in inflammatory diseases like irritable bowel syndrome (IBS) .
Properties
Molecular Formula |
C14H17BrN2O4 |
|---|---|
Molecular Weight |
357.20 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-7-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-5-4-8(15)6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1 |
InChI Key |
CVPYHAWHDJWLRB-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves multiple steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a bromo-substituted benzaldehyde.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepine ring.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated oxazepines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is explored. Its structure may be modified to develop new drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxazepine ring play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Fluorine Substitution : Difluoro analogs (e.g., 6,8-difluoro) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius, which stabilize C–F bonds against oxidative metabolism .
- Heterocyclic Modifications : Triazole-containing derivatives (e.g., eclitasertib) demonstrate enhanced kinase inhibition potency, likely due to additional π-π stacking and hydrogen-bonding interactions .
Biological Activity
Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H17BrN2O4
- Molecular Weight : 357.20 g/mol
- CAS Number : 1932559-70-0
The structure features a benzothiazepine moiety which is known to exhibit various pharmacological effects. The presence of bromine and the carbamate group further enhances its biological profile.
Biological Activity
This compound has shown significant promise in several biological activities:
Anticancer Activity
Research indicates that this compound may act as an anti-cancer agent by modulating various pathways involved in cancer cell proliferation and apoptosis. The benzothiazepine core is particularly noted for its potential in targeting cancer cells.
Neuroprotective Effects
Studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It may modulate γ-secretase activity, which is crucial in the pathogenesis of neurodegenerative diseases .
Antimicrobial Properties
Preliminary investigations have hinted at antimicrobial effects against certain bacterial strains. The structural features contribute to its ability to disrupt microbial cell integrity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Palladium-Catalyzed Reactions : Utilized for the formation of N-Boc protected anilines.
- Functionalization Techniques : Involving the introduction of bromine and other substituents to enhance biological activity.
Case Studies and Experimental Data
A number of studies have investigated the compound's efficacy across different biological models:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro. |
| Study B | Neuroprotection | Showed modulation of amyloid precursor protein processing in neuronal cells. |
| Study C | Antimicrobial Testing | Exhibited activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
